F-amidine

Descripción general

Descripción

F-amidine is a type of amidine, a class of organic compounds characterized by the presence of a functional group with the general formula RC(NR)NR2. Amidines are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound, specifically, is a derivative of formamidine, which has the simplest structure among amidines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

F-amidine can be synthesized through several methods, including:

Nucleophilic Addition of Amines to Nitriles: This method involves the reaction of nitriles with amines in the presence of a catalyst such as copper chloride, cesium carbonate, and 2,2’-bipyridine under an oxygen atmosphere.

Industrial Production Methods

Industrial production of this compound often employs scalable and economically viable methods such as the nucleophilic addition of amines to nitriles. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Mechanism of PAD4 Inhibition

F-amidine irreversibly inactivates PAD4 via a multi-step covalent mechanism:

-

Nucleophilic Attack : The active-site thiolate (Cys645) attacks the Cζ of this compound, forming a tetrahedral intermediate. His471 protonates the departing fluoride ion, stabilizing the transition state .

-

Sulfonium Intermediate Formation : A three-membered sulfonium ring forms as Sγ bonds to Cζ and Cη of this compound .

-

Rearrangement to Thioether : The sulfonium ring collapses, yielding a stable thioether adduct that blocks enzymatic activity .

Key Residues :

-

His471 acts as a proton donor, critical for fluoride elimination .

-

Asp350 and Asp473 form hydrogen bonds with the amidine group, aligning this compound for nucleophilic attack .

Kinetic Parameters

This compound exhibits time- and concentration-dependent inactivation:

| Parameter | Value | Method/Conditions | Source |

|---|---|---|---|

| Preincubation with 10 mM Ca²⁺ | |||

| Progress curve analysis | |||

| Substrate competition assays |

This value surpasses earlier PAD4 inhibitors (e.g., Cl-amidine: ) .

Structural Insights from Crystallography

Co-crystal structures (PDB: 1WDA derivatives) reveal:

-

Binding Interactions :

-

Calcium Dependency : Ca²⁺ binding induces conformational changes that position Cys645 for nucleophilic attack .

Comparative Inhibition Data

This compound’s IC₅₀ against PAD4 and selectivity over other PAD isoforms:

| Compound | PAD4 IC₅₀ (μM) | Selectivity (PAD2/PAD4) | Selectivity (PAD1/PAD4) | Source |

|---|---|---|---|---|

| This compound | 31-fold | >100-fold | ||

| Cl-amidine | 18-fold | >50-fold | ||

| BB-F-amidine | 41-fold | >120-fold |

Substitutions (e.g., -ethyl benzimidazole) enhance PAD2 selectivity .

Calcium-Dependent Reactivity

This compound requires Ca²⁺ for inactivation:

Aplicaciones Científicas De Investigación

Therapeutic Applications

F-amidine has been explored for its therapeutic potential in several key areas:

Autoimmune Diseases

PAD4 is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inhibitors like this compound can modulate immune responses by preventing aberrant citrullination, which is associated with disease progression .

Cancer Research

This compound has shown promise in cancer therapy by sensitizing tumor cells to apoptosis. Studies indicate that it enhances the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) treatments in certain cancer cell lines, suggesting a dual mechanism of action that may operate independently of PAD4 inhibition .

Selectivity and Potency

Research has demonstrated that this compound exhibits varying degrees of selectivity among different PAD isoforms. For instance, it preferentially inhibits PAD1 over PADs 2 and 3, making it a valuable tool for studying specific PAD functions in cellular contexts .

Comparative Data on Inhibitory Potency

The following table summarizes key data on this compound's inhibitory potency compared to other PAD inhibitors:

| Compound | IC50 (μM) | k_inact/K_I (M⁻¹ min⁻¹) | Targeted PAD Isoforms |

|---|---|---|---|

| Cl-amidine | 5.9 | 37,000 | PAD1: 106,400; PAD2: 14,100; PAD3: 10,345; PAD4: 38,000 |

| This compound | 22 | 3,000 | PAD1: 2,800; PAD2: 380; PAD3: 170; PAD4: 3,000 |

| BB-F-amidine | - | - | PAD1: 900; PAD2: 1200; PAD3: 3400; PAD4: 3750 |

This table illustrates that while Cl-amidine is more potent overall, this compound still presents significant inhibitory activity across multiple isoforms .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and applications of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound enhances TRAIL-induced apoptosis in specific cancer cell lines like U87-MG and HL-60. Notably, it showed significant cytotoxicity at higher concentrations .

- In Vivo Efficacy : Animal model studies have indicated that this compound can effectively modulate disease severity in models of rheumatoid arthritis and lupus by inhibiting inappropriate citrullination processes .

- Structural Insights : Advanced computational studies have elucidated the binding interactions between this compound and its target enzyme, providing insights into its mechanism at the molecular level .

Mecanismo De Acción

The mechanism of action of F-amidine involves its ability to act as both a nucleophile and an electrophile due to the presence of an amino group and an imino group connected to the same carbon atom. This dual reactivity allows this compound to participate in a variety of chemical reactions, including cyclization and condensation reactions. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparación Con Compuestos Similares

F-amidine can be compared with other amidines such as:

Benzamidine: Known for its use as a protease inhibitor.

Pentamidine: Used as an antimicrobial agent.

Diminazene: Employed in veterinary medicine as an antiprotozoal agent.

Uniqueness of this compound

This compound is unique due to its simple structure and versatile reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biological research. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug discovery further highlight its significance .

Actividad Biológica

F-amidine is a potent inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme involved in various biological processes, including the citrullination of proteins. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound functions as an irreversible inactivator of PAD4, specifically modifying the cysteine residue at position 645 in a calcium-dependent manner. This modification leads to the inhibition of PAD4's enzymatic activity, which is crucial for the conversion of arginine residues in proteins to citrulline. The structure-activity relationship studies have shown that this compound exhibits significant potency, although it is less effective than some analogs like Cl-amidine .

Table 1: Structure-Activity Relationship Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 5.9 ± 0.3 | Irreversible PAD4 inactivation |

| Cl-amidine | 0.5 | Irreversible PAD4 inactivation |

| BB-Cl-amidine | 0.1 | Enhanced potency over Cl-amidine |

Biological Activity in Cancer Research

Recent studies have highlighted the role of this compound in sensitizing tumor cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. In vitro experiments conducted on various cancer cell lines, including HL-60 (acute myeloid leukemia), MCF-7 (breast cancer), and U87-MG (malignant glioma), demonstrated that this compound significantly enhances TRAIL responses, particularly in PAD4-expressing cell lines .

Case Study: TRAIL Sensitization

In a notable study, the effects of this compound were evaluated in combination with DR5 agonistic monoclonal antibodies. The HL-60 cell line showed a significant increase in cell death when treated with both this compound and DR5 agonists at higher concentrations (33 µM), resulting in approximately 86% cell death compared to predicted additive effects . This suggests that this compound can act synergistically with other therapeutic agents to enhance anti-cancer efficacy.

Potential Therapeutic Applications

The therapeutic implications of this compound extend beyond oncology. Its ability to modulate immune responses and reduce inflammation suggests potential applications in autoimmune diseases and inflammatory conditions. For instance, PAD inhibitors have been explored for their roles in rheumatoid arthritis and lupus, where they may help mitigate disease progression by influencing neutrophil extracellular traps (NETs) formation and endothelial function .

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its biological effects and to explore its efficacy across different disease models. The development of more potent derivatives may enhance its therapeutic potential while minimizing side effects.

Propiedades

IUPAC Name |

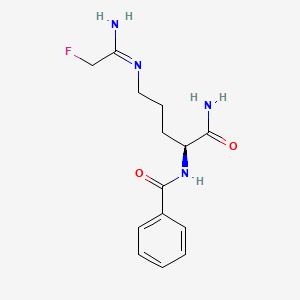

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFDULIIJWCYCK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.